Tetradecyl 4-methylbenzenesulfonate

Description

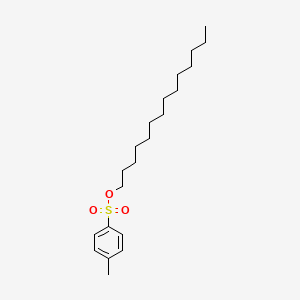

Structure

3D Structure

Properties

IUPAC Name |

tetradecyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-24-25(22,23)21-17-15-20(2)16-18-21/h15-18H,3-14,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUAZOCPWSISRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295796 | |

| Record name | tetradecyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72422-53-8 | |

| Record name | NSC105565 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetradecyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of Tetradecyl 4 Methylbenzenesulfonate

Nucleophilic Substitution Reactions (SN2 and Sₙ1 Pathways)

Tetradecyl 4-methylbenzenesulfonate (B104242), as a primary alkyl tosylate, is an excellent substrate for nucleophilic substitution reactions. Due to the nature of the primary carbon bearing the leaving group, these reactions predominantly proceed via the Sₙ2 (Substitution, Nucleophilic, Bimolecular) pathway. libretexts.orgpressbooks.pub The Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism is highly disfavored because it would require the formation of a very unstable primary carbocation intermediate. pressbooks.pubmasterorganicchemistry.com

The Sₙ2 mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. masterorganicchemistry.com This process involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The reaction rate is dependent on the concentration of both the substrate (Tetradecyl 4-methylbenzenesulfonate) and the nucleophile. libretexts.orgyoutube.com

Reactivity with Diverse Classes of Nucleophiles (e.g., amines, alcohols, thiols, halides)

Given its primary nature and excellent leaving group, this compound readily reacts with a wide variety of nucleophiles. Strong nucleophiles are particularly effective in promoting the Sₙ2 reaction. pressbooks.pubyoutube.com

Amines: Primary and secondary amines are good nucleophiles that react with this compound to form the corresponding secondary and tertiary amines, respectively.

Thiols: Thiolate anions (RS⁻), formed by deprotonating thiols, are excellent nucleophiles and react efficiently to produce sulfides (thioethers). libretexts.org

Halides: Halide ions, such as iodide (I⁻), bromide (Br⁻), and chloride (Cl⁻), can act as nucleophiles to displace the tosylate group, forming the corresponding tetradecyl halides. Iodide is a particularly effective nucleophile in this context.

Alcohols: Alcohols are weaker nucleophiles and typically react under basic conditions where they are converted to the more nucleophilic alkoxide ions (RO⁻). The reaction of an alkoxide with this compound yields an ether in a process known as the Williamson ether synthesis.

The table below summarizes the Sₙ2 reactions of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product |

| Amine | Ammonia (NH₃) | Tetradecylamine |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | Methyl tetradecyl sulfide |

| Halide | Sodium iodide (NaI) | 1-Iodotetradecane |

| Alkoxide | Sodium ethoxide (NaOCH₂CH₃) | Ethyl tetradecyl ether |

| Cyanide | Sodium cyanide (NaCN) | Pentadecanenitrile |

Stereochemical Outcomes and Stereoselectivity in Substitution Pathways

A hallmark of the Sₙ2 reaction is the inversion of stereochemistry at the electrophilic carbon center. pressbooks.pubmasterorganicchemistry.com This occurs because the nucleophile must attack from the side opposite to the leaving group, a pathway known as "backside attack." masterorganicchemistry.com

In the case of this compound, the carbon atom bearing the tosylate group (C1 of the tetradecyl chain) is achiral as it is bonded to two hydrogen atoms. Therefore, the reaction does not result in a change of stereoisomers. However, if a chiral analogue were used, such as (R)-2-octyl 4-methylbenzenesulfonate, the Sₙ2 reaction with a nucleophile like sodium cyanide would exclusively yield the (S)-2-cyanooctane, demonstrating a complete inversion of configuration. This predictable stereochemical outcome is a powerful tool in stereoselective organic synthesis.

Elimination Reactions (E1 and E2 Pathways)

In addition to substitution, alkyl tosylates can undergo elimination reactions to form alkenes. For a primary substrate like this compound, the E2 (Elimination, Bimolecular) mechanism is the relevant pathway. libretexts.orgyoutube.com The E1 (Elimination, Unimolecular) pathway is not observed because it, like the Sₙ1 pathway, requires the formation of an unfavorable primary carbocation. libretexts.orgleah4sci.com

The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. masterorganicchemistry.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com

Competitive Elimination vs. Substitution Pathways

For primary substrates, there is a competition between the Sₙ2 and E2 reaction pathways. libretexts.orglibretexts.org The outcome of this competition is primarily influenced by the nature of the base/nucleophile and the reaction temperature.

Nature of the Base/Nucleophile:

Strong, non-hindered bases/good nucleophiles (e.g., hydroxide (B78521), ethoxide, cyanide) tend to favor the Sₙ2 pathway. youtube.com While these are strong bases, their small size allows them to easily access the electrophilic α-carbon for substitution.

Strong, sterically hindered bases (e.g., potassium tert-butoxide, diisopropylethylamine) strongly favor the E2 pathway. libretexts.orgyoutube.com Their bulkiness makes it difficult to approach the α-carbon for substitution, so they preferentially act as bases, abstracting a more accessible β-proton.

Temperature: Increasing the reaction temperature generally favors elimination over substitution. youtube.comyoutube.com Elimination reactions have a higher activation energy and result in an increase in the number of molecules in the system, leading to a more positive entropy change, which is favored at higher temperatures.

The table below illustrates the expected major pathway for this compound under different conditions.

| Condition | Reagent | Dominant Pathway | Major Product |

| Strong Nucleophile, Weak Base | Sodium Iodide (NaI) in Acetone | Sₙ2 | 1-Iodotetradecane |

| Strong, Unhindered Base/Nucleophile | Sodium Ethoxide (NaOCH₂CH₃) in Ethanol, Room Temp. | Sₙ2 (major), E2 (minor) | Ethyl tetradecyl ether |

| Strong, Hindered Base | Potassium tert-butoxide (KOC(CH₃)₃) in tert-Butanol | E2 | 1-Tetradecene |

| Strong, Unhindered Base/Nucleophile, High Temp. | Sodium Ethoxide (NaOCH₂CH₃) in Ethanol, 100°C | E2 (major), Sₙ2 (minor) | 1-Tetradecene |

Hydrolysis and Solvolysis Phenomena

The cleavage of the C-O bond in this compound by a solvent molecule is termed solvolysis. When the solvent is water, the reaction is specifically referred to as hydrolysis. These reactions are fundamental in understanding the stability and reactivity of this compound under various conditions.

For primary alkyl tosylates like this compound, the solvolysis mechanism is predominantly of the S(_N)2 type. masterorganicchemistry.commasterorganicchemistry.com This involves a backside attack by the solvent molecule (the nucleophile) on the carbon atom bearing the tosylate group, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the alkyl tosylate and the nucleophilic solvent.

While specific kinetic data for the solvolysis of this compound is not extensively documented in readily available literature, studies on analogous primary and secondary alkyl tosylates provide valuable insights. The rate of solvolysis is influenced by the solvent's nucleophilicity and ionizing power. Polar protic solvents, such as water and alcohols, are effective for solvolysis. libretexts.orgyoutube.com For instance, the solvolysis of tert-butyl chloride, a classic example of an S(_N)1 reaction, is significantly faster in more polar solvents. amherst.edu Although this compound reacts via an S(_N)2 mechanism, solvent polarity still plays a role in stabilizing the transition state.

Table 1: General Factors Influencing the Solvolysis of Alkyl Tosylates

| Factor | Influence on S(_N)2 Solvolysis of Primary Tosylates | Rationale |

| Substrate Structure | Primary > Secondary >> Tertiary | Decreased steric hindrance allows for easier backside attack by the nucleophile. masterorganicchemistry.com |

| Leaving Group | Excellent | The tosylate anion is a very stable species, being the conjugate base of a strong acid (p-toluenesulfonic acid). pitt.edu |

| Solvent Polarity | Rate generally increases with polarity | Polar solvents stabilize the charged transition state of the S(_N)2 reaction. |

| Solvent Nucleophilicity | Rate increases with nucleophilicity | The solvent acts as the nucleophile in solvolysis, so a more nucleophilic solvent will react faster. |

Other Characteristic Chemical Transformations and Rearrangements

Beyond solvolysis, this compound undergoes a variety of other chemical transformations, primarily driven by nucleophilic substitution. Due to its long, unbranched alkyl chain, rearrangements are not a common feature of its reactivity profile, which is dominated by S(_N)2 reactions.

Williamson Ether Synthesis: A classic and widely used method for ether synthesis, the Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide or tosylate. wikipedia.orgmasterorganicchemistry.compearson.com this compound is an excellent substrate for this reaction, reacting with various alkoxides to form the corresponding tetradecyl ethers. The reaction proceeds via an S(_N)2 mechanism and typically gives good yields, often in the range of 50-95% in laboratory settings. wikipedia.org The use of polar aprotic solvents like DMF or DMSO can enhance the reaction rate. numberanalytics.com

Reaction with Cyanide and Azide (B81097) Ions: As a typical primary alkyl tosylate, this compound readily undergoes nucleophilic substitution with cyanide (CN) and azide (N(_3^-)) ions. These reactions are valuable for introducing nitrile and azido (B1232118) functional groups, respectively, into the molecule. The reaction with sodium cyanide typically proceeds in a polar aprotic solvent to yield pentadecanenitrile. chegg.comchegg.comvaia.commdpi.com Similarly, reaction with sodium azide, often in a solvent like DMF, produces 1-azidotetradecane. researchgate.netrsc.org These reactions generally proceed with high yields and follow an S(_N)2 pathway. researchgate.netyoutube.com

Reaction with Grignard Reagents: The reaction of alkyl tosylates with Grignard reagents can be complex. While Grignard reagents are potent nucleophiles, they are also strong bases. masterorganicchemistry.comyoutube.comyoutube.com With primary alkyl tosylates like this compound, nucleophilic substitution to form a new carbon-carbon bond can occur, but elimination reactions can be a competitive side reaction. masterorganicchemistry.com However, Grignard reagents are generally not used for S(_N)2 reactions with alkyl halides or tosylates. masterorganicchemistry.com

Table 2: Overview of Characteristic Reactions of this compound

| Reaction Type | Reagent(s) | Product(s) | General Conditions |

| Williamson Ether Synthesis | Sodium alkoxide (RONa) | Tetradecyl ether (ROC({14})H({29})) | Polar aprotic solvent (e.g., DMF, DMSO), 50-100 °C wikipedia.orgnumberanalytics.com |

| Cyanide Substitution | Sodium cyanide (NaCN) | Pentadecanenitrile (C({14})H({29})CN) | Polar aprotic solvent (e.g., DMSO, DMF) mdpi.com |

| Azide Substitution | Sodium azide (NaN(_3)) | 1-Azidotetradecane (C({14})H({29})N(_3)) | Polar aprotic solvent (e.g., DMF) researchgate.netrsc.org |

Strategic Utility of Tetradecyl 4 Methylbenzenesulfonate As a Synthetic Intermediate

Precursor in the Construction of Long-Chain Aliphatic Compounds

The tetradecyl chain is a common structural motif in many biologically and industrially significant molecules, including lipids, surfactants, and polymers. Tetradecyl 4-methylbenzenesulfonate (B104242) provides a reliable and efficient means of incorporating this long alkyl chain into various molecular frameworks.

Synthesis of Ethers and Thioethers

One of the most fundamental applications of tetradecyl 4-methylbenzenesulfonate is in the synthesis of long-chain ethers and thioethers via nucleophilic substitution reactions. The Williamson ether synthesis, a classic and widely used method, is particularly effective. In this reaction, an alkoxide or phenoxide nucleophile displaces the tosylate group to form a new carbon-oxygen bond. Similarly, thiolates can be employed to generate thioethers, the sulfur analogs of ethers.

The general scheme for these syntheses involves the reaction of this compound with an alcohol or thiol in the presence of a base. The base deprotonates the alcohol or thiol to generate the corresponding nucleophilic alkoxide or thiolate, which then attacks the electrophilic carbon of the tetradecyl group, displacing the tosylate leaving group.

Table 1: Synthesis of Tetradecyl Ethers and Thioethers

| Nucleophile (R-XH) | Base | Product (R-X-C14H29) | Reaction Type |

| R-OH (Alcohol) | NaH, KOH, etc. | R-O-C14H29 (Ether) | Williamson Ether Synthesis |

| R-SH (Thiol) | NaH, K2CO3, etc. | R-S-C14H29 (Thioether) | Thioether Synthesis |

The efficiency of these reactions is generally high, particularly with primary alkoxides and thiolates, due to the good leaving group ability of the tosylate and the unhindered nature of the primary carbon center in the tetradecyl chain.

Methodologies for Alkane and Alkene Construction

This compound is also a valuable precursor for the synthesis of long-chain alkanes and alkenes.

Alkane Synthesis: The construction of longer carbon chains can be achieved through coupling reactions. For instance, organometallic reagents, such as Grignard reagents (R-MgX) or organocuprates (R2CuLi), can react with this compound to form a new carbon-carbon bond, effectively extending the carbon chain and producing a long-chain alkane. These reactions are powerful tools for creating complex hydrocarbon frameworks.

Alkene Synthesis: The synthesis of long-chain alkenes from this compound is typically accomplished through elimination reactions. Treatment of the tosylate with a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), promotes the removal of the tosylate group and a proton from an adjacent carbon atom, leading to the formation of a double bond. The primary product of this E2 elimination reaction is typically the terminal alkene, 1-tetradecene.

Introduction of Tetradecyl Moieties into Complex Organic Scaffolds

Beyond the synthesis of simple aliphatic compounds, this compound plays a crucial role in the introduction of the tetradecyl group into more complex and biologically relevant molecular architectures. This is particularly evident in the synthesis of natural products and their analogs.

Formation of Functionalized Tetrahydrofuran (B95107) Derivatives and Analogues

While specific literature detailing the direct use of this compound in the synthesis of functionalized tetrahydrofuran derivatives is not abundant, the general principles of organic synthesis allow for its application in this context. The tetradecyl group can be introduced into a pre-formed tetrahydrofuran ring system that has been functionalized with a nucleophilic group, such as a hydroxyl or thiol. For example, a hydroxymethyl-substituted tetrahydrofuran could be deprotonated to form an alkoxide, which would then react with this compound to yield a tetradecyloxymethyl-substituted tetrahydrofuran. This strategy allows for the attachment of the long alkyl chain to a specific position on the heterocyclic core.

Incorporation into Macrocyclic and Polycyclic Architectures

The incorporation of long alkyl chains, such as the tetradecyl group, into macrocyclic and polycyclic structures is a key strategy in the synthesis of many natural products with interesting biological activities. Although direct examples involving this compound are not extensively documented in readily available literature, its role as an alkylating agent is conceptually straightforward.

In the synthesis of macrocycles, a common strategy involves the formation of a long linear precursor containing both a nucleophilic and an electrophilic terminus. This compound could be used to introduce the tetradecyl chain at a non-reactive position of such a precursor before the final ring-closing step. Alternatively, a diol or dithiol could be bis-alkylated with a di-tosylate and a molecule like this compound in a stepwise manner to build up a macrocyclic ether or thioether.

Similarly, in the construction of polycyclic systems, the tetradecyl group can be appended to a simpler cyclic or acyclic precursor prior to the key cyclization reactions that form the polycyclic core. This approach allows for the late-stage introduction of lipophilic character, which can be crucial for the biological activity of the final molecule.

Role in the Synthesis of Complex Sphingoid Bases and Related Lipids

A significant application of this compound is in the synthesis of complex sphingoid bases and their derivatives, such as ceramides. These molecules are fundamental components of cell membranes and are involved in various signaling pathways. The long alkyl chain is a defining feature of these lipids.

In the synthesis of ceramide analogs, for example, a key step can involve the alkylation of a suitable precursor with this compound. For instance, a protected amino diol can be alkylated at a primary hydroxyl group to introduce the tetradecyl chain. Subsequent functional group manipulations, such as acylation of the amino group, lead to the final ceramide analog. This strategy allows for the systematic variation of the long-chain component to study structure-activity relationships.

Table 2: Key Intermediates in the Synthesis of a Ceramide Analog

| Precursor | Reagent | Intermediate |

| Protected Amino Diol | This compound, Base | O-Tetradecyl Protected Amino Diol |

| O-Tetradecyl Protected Amino Diol | Acylating Agent | Protected Ceramide Analog |

The use of this compound in this context provides a reliable method for constructing the hydrophobic tail of these important lipid molecules, enabling the synthesis of a wide range of analogs for biological evaluation. mdpi.com

Utilization in Multicomponent Reaction Sequences and Convergent Syntheses

This compound, as a long-chain alkyl tosylate, possesses inherent properties that make it a valuable electrophile in various synthetic transformations. The tosylate group is an excellent leaving group, rendering the tetradecyl carbon susceptible to nucleophilic attack. This reactivity is fundamental to its potential application in both multicomponent reactions (MCRs) and convergent synthetic strategies.

In the context of multicomponent reactions , which involve the combination of three or more starting materials in a single synthetic operation, alkylating agents are frequently employed. While specific examples detailing the use of this compound in MCRs are not extensively documented in the literature, its role as an electrophile can be inferred. It could potentially participate in reactions where a long alkyl chain needs to be introduced into a complex molecular scaffold in a single step. For instance, in a hypothetical MCR, a nucleophile generated in situ could react with this compound to append the C14 chain to the final product. The efficiency of such a reaction would depend on the compatibility of the tosylate with the other reactants and catalysts involved.

Convergent synthesis is a strategy that improves the efficiency of multi-step syntheses by assembling complex molecules from several individually prepared fragments. wikipedia.org This approach is particularly advantageous for the synthesis of large and complex molecules. wikipedia.org Alkyl tosylates are commonly used in fragment coupling reactions within convergent syntheses due to their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. google.com this compound can serve as a key building block, allowing for the introduction of a long, lipophilic tetradecyl chain onto a core molecular fragment. This is particularly relevant in the synthesis of amphiphilic molecules, surfactants, and other compounds where a long alkyl tail is a crucial structural feature.

The general scheme for such a coupling reaction would involve the reaction of a nucleophilic fragment with this compound, as depicted below:

Fragment-Nu + CH₃(CH₂)₁₃OSO₂C₆H₄CH₃ → Fragment-(CH₂)₁₃CH₃ + ⁻OSO₂C₆H₄CH₃

This type of reaction is foundational in the convergent synthesis of various functional molecules.

| Synthetic Strategy | Role of this compound | Potential Product Class |

| Multicomponent Reactions | Electrophilic alkylating agent | Complex molecules with long alkyl chains |

| Convergent Synthesis | Lipophilic fragment for coupling | Amphiphiles, Surfactants, Functional Polymers |

Application in Polymer Chemistry as a Monomer or Initiator Precursor (Excluding Resulting Polymer Characteristics)

While this compound is not a monomer in the traditional sense, as it does not possess a polymerizable double bond, its utility in polymer chemistry lies in its potential as an initiator or a precursor to an initiator. The tosylate group can be leveraged to initiate certain types of polymerization.

Specifically, alkyl tosylates can act as initiators for cationic polymerization . wikipedia.org In this process, the tosylate group can be abstracted by a Lewis acid or under appropriate conditions, leading to the formation of a carbocation that can then initiate the polymerization of a suitable monomer, such as a vinyl ether or a styrene (B11656) derivative. nii.ac.jp The long tetradecyl chain would thus become an end-group of the resulting polymer chain.

Furthermore, hydroxyl-terminated polymers can be functionalized with tosyl chloride to create a tosyl-terminated macroinitiator. mdpi.comresearchgate.net This macroinitiator can then be used to initiate the polymerization of a second monomer, leading to the formation of block copolymers. For example, a tosyl-terminated polyisobutylene (B167198) (PIB-OTs) can be used as a macroinitiator for the cationic ring-opening polymerization (CROP) of 2-methyl-2-oxazoline. mdpi.com Although this example uses a polymeric tosylate, the underlying principle demonstrates the potential of the tosyl group in initiating polymerization. A similar approach could theoretically be employed where this compound initiates the polymerization of a monomer to produce a polymer with a tetradecyl end-group.

The general initiation step can be represented as:

CH₃(CH₂)₁₃OSO₂C₆H₄CH₃ + Monomer → CH₃(CH₂)₁₃-Monomer⁺ + ⁻OSO₂C₆H₄CH₃

The efficiency of initiation and the control over the polymerization would be dependent on the specific monomer, solvent, and reaction conditions.

| Application | Mechanism | Resulting Structure |

| Initiator | Cationic Polymerization | Polymer with a tetradecyl end-group |

| Initiator Precursor | Functionalization of a molecule to create an initiator | - |

| Macroinitiator Precursor | Reaction with a hydroxyl-terminated polymer | Tosyl-terminated polymer for block copolymer synthesis |

Derivatization for Advanced Chemical Modifications

Derivatization is a common strategy in chemical analysis to enhance the detectability or separability of an analyte. jfda-online.com this compound, being an alkyl sulfonate, can be considered a derivative of tetradecanol (B45765), where the hydroxyl group has been converted to a tosylate to make it a better leaving group for subsequent reactions. masterorganicchemistry.com

In the context of advanced chemical modifications, the primary role of this compound is as an alkylating agent . The tetradecyl group can be transferred to a wide variety of nucleophiles. This is a powerful tool for introducing a long, non-polar alkyl chain into a molecule, thereby modifying its chemical and physical properties, such as solubility, lipophilicity, and self-assembly behavior.

For analytical purposes, while this compound is itself a derivatized form of tetradecanol, it can also be a target for derivatization. For instance, if one needed to analyze for the presence of the tosylate group, specific derivatizing agents that react with sulfonates could be employed, although this is less common than using the compound as a derivatizing agent itself.

The more prevalent application is the use of this compound to derivatize other molecules. For example, it can be used to alkylate amines, phenols, and thiols. This is particularly useful in the synthesis of complex lipids, surfactants, and other functional materials where a long alkyl chain is required. nih.gov

| Nucleophile | Product of Derivatization | Significance of Modification |

| Amine (R-NH₂) | Secondary or Tertiary Amine (R-NH(CH₂)₁₃CH₃ or R-N((CH₂)₁₃CH₃)₂) | Introduction of a lipophilic tail |

| Phenol (Ar-OH) | Alkyl Aryl Ether (Ar-O(CH₂)₁₃CH₃) | Modification of solubility and electronic properties |

| Thiol (R-SH) | Thioether (R-S(CH₂)₁₃CH₃) | Creation of sulfur-containing long-chain compounds |

| Carboxylate (R-COO⁻) | Ester (R-COO(CH₂)₁₃CH₃) | Formation of long-chain esters |

Advanced Chemical Research Applications of Tetradecyl 4 Methylbenzenesulfonate

Role in the Design and Synthesis of Ionic Liquids and Polyelectrolyte Systems

The compound itself, tetradecyltrimethylammonium tosylate, is an ionic liquid (IL). Ionic liquids are salts with melting points below 100 °C, and their properties are highly tunable, making them versatile for various chemical applications. nih.govmdpi.com The synthesis of such compounds often involves the quaternization of an amine followed by anion exchange, or direct alkylation with a suitable reagent. mdpi.comrsc.org

The physical and chemical properties of an ionic liquid are not intrinsic to the individual ions but are a result of the interplay between the cation and anion. nih.govacs.org The choice of the ion pair is the most critical factor in designing an IL for a specific purpose, as it dictates properties such as viscosity, thermal stability, conductivity, and miscibility with other solvents. core.ac.ukresearchgate.netacs.org

In the case of Tetradecyl 4-methylbenzenesulfonate (B104242):

The Cation (Tetradecyltrimethylammonium): The long tetradecyl (C14) alkyl chain is a dominant feature. Generally, increasing the alkyl chain length on the cation increases the van der Waals interactions, which can lead to higher viscosity and a decrease in ionic conductivity. nih.govacs.org This long chain also imparts significant hydrophobicity.

The Anion (4-methylbenzenesulfonate or Tosylate): The tosylate anion is a large, weakly coordinating anion derived from a strong acid (p-toluenesulfonic acid). Its size and delocalized charge contribute to a lower melting point compared to ILs with smaller, more coordinating anions like chloride. acs.org The nature of the anion has a profound influence on the IL's stability and its interaction with solutes. acs.orgcore.ac.uk

The combination of a long-chain quaternary ammonium (B1175870) cation with a tosylate anion results in an ionic liquid with distinct characteristics, balancing hydrophobic interactions with ionic properties.

| Ion Component | Structural Feature | Influence on IL Property |

| Cation | Long alkyl chain (e.g., tetradecyl) | Increases viscosity, decreases conductivity, enhances hydrophobicity. nih.govacs.org |

| Cation | Quaternary Ammonium Head | Provides a stable, localized positive charge. |

| Anion | Bulky, organic (e.g., tosylate) | Lowers melting point, influences thermal stability and solvent properties. acs.orgacs.org |

| Anion/Cation Pair | Overall Combination | Determines key functionalities like miscibility, electrochemical window, and catalytic activity. core.ac.ukresearchgate.net |

The structure of Tetradecyl 4-methylbenzenesulfonate is inherently amphiphilic, possessing a hydrophilic ionic headgroup (the quaternary ammonium sulfonate) and a long, lipophilic alkyl tail. This dual nature is central to its use in designing systems for controlled chemical processes. nih.govmdpi.com

Amphiphilic molecules like this can self-assemble in solution to form micelles or other aggregates when a critical concentration is reached. This behavior can be harnessed to:

Create Microreactors: The hydrophobic cores of micelles can solubilize nonpolar reactants in an aqueous phase, effectively creating micro-heterogeneous systems that can enhance reaction rates or alter selectivity.

Act as Phase-Transfer Catalysts: The compound can transport the tosylate anion (or exchange it for another reactant anion) from an aqueous phase into an organic phase, facilitating reactions between immiscible reactants. The long alkyl chain enhances its solubility in the nonpolar organic phase.

Design Functional Materials: The amphiphilic and ionic characteristics are exploited in the synthesis of structured materials. For example, similar long-chain imidazolium-based ionic liquids have been coupled to peptides to create new conjugates with specific biological activities, demonstrating a strategy where the IL component provides amphiphilicity and a delivery mechanism. nih.gov

This molecular design allows for the precise control of reaction environments, enabling processes that would be inefficient in conventional single-phase solvent systems. researchgate.net

Derivatization Strategies in Advanced Analytical Methodologies

While this compound itself is not typically used as a derivatizing agent, its anionic component, tosylate, is derived from p-toluenesulfonyl chloride (tosyl chloride), a widely used derivatizing reagent in analytical chemistry. researchgate.net Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. researchgate.net

Tosyl chloride is frequently used to derivatize compounds containing active hydrogens, such as phenols and amines, for chromatographic analysis. researchgate.netnih.gov This strategy is employed to overcome analytical challenges and improve separation.

Improved Gas Chromatography (GC) Performance: Derivatization of polar analytes can decrease their boiling points and increase their thermal stability, making them more suitable for GC analysis. For instance, chiral amines can be derivatized with reagents like menthyl chloroformate to form diastereomers that can be separated on a standard achiral GC column. scirp.org A similar principle applies to tosyl derivatives.

Controlled Retention in Liquid Chromatography (HPLC): By attaching a tosyl group, the polarity of an analyte is significantly altered. This changes its partitioning behavior between the mobile and stationary phases, allowing for better control over retention times and improved resolution of complex mixtures. researchgate.netnih.gov For example, pre-column derivatization of piperidine (B6355638) with 4-toluenesulfonyl chloride enables its determination by RP-HPLC. researchgate.net

| Analyte Functional Group | Derivatizing Agent | Analytical Enhancement | Technique |

| Phenols, Alcohols | Tosyl Chloride | Increases hydrophobicity, introduces a UV-active chromophore. | HPLC, LC-MS researchgate.netnih.gov |

| Primary/Secondary Amines | Tosyl Chloride | Blocks polar N-H group, improves peak shape, allows separation of enantiomers via diastereomer formation. | GC, HPLC researchgate.netscirp.org |

Derivatization with a tosyl group can greatly facilitate the identification and quantification of an analyte using spectroscopic methods.

Mass Spectrometry (MS): The tosyl group enhances the performance of analytes in electrospray ionization mass spectrometry (ESI-MS). A novel derivatizing reagent, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), which is structurally related to tosyl chloride, has been shown to significantly improve the ESI-MS/MS response for phenolic compounds. nih.gov The derivative provides a fixed positive charge, promoting strong and reliable ionization. Furthermore, the resulting tosylated molecules exhibit predictable fragmentation patterns, which are crucial for structural elucidation and confident identification in complex matrices. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The tosyl group provides distinct and easily identifiable signals in an ¹H NMR spectrum. These include the sharp singlet for the methyl (–CH₃) protons around 2.4 ppm and the characteristic pair of doublets for the AA'BB' aromatic protons in the 7.3-7.8 ppm region. These signals can confirm the success of the derivatization reaction and aid in the structural analysis of the resulting molecule. nih.gov

Contributions to Mechanistic Probes and Isotopic Labeling Studies

The use of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms, allowing researchers to track the path of atoms and molecules through a chemical transformation. nih.govnih.gov While direct studies using labeled this compound are not widely reported, its structure is ideal for such investigations.

By analogy with other isotopic labeling studies in ionic liquids and with labeled precursors, one can design experiments where specific atoms in this compound are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H). nih.govresearchgate.net

Probing Reaction Mechanisms: An isotopically labeled version of the compound could serve as a mechanistic probe. For example, in a phase-transfer catalysis reaction, a ¹³C-labeled methyl group on the tosylate anion or a deuterium-labeled tetradecyl chain on the cation could be tracked using NMR or MS to determine the precise role and fate of each ion during the catalytic cycle.

Investigating Ion Interactions: The study of ion pairing and aggregation in ionic liquids is crucial to understanding their behavior. Using NMR spectroscopy, the chemical environment of a labeled nucleus can be monitored under different conditions (e.g., changing temperature or adding a solute). This can provide detailed information on cation-anion and ion-solute interactions, which govern the properties of the medium. For example, studies have used ¹⁵N-labeled compounds to characterize reaction products and intermediates within an ionic liquid medium. nih.govchemrxiv.org Such an approach with labeled this compound could reveal insights into its self-assembly and its function as a reaction medium or catalyst.

Application in Surfactant Chemistry (Focused on synthetic aspects and molecular design rather than physical properties)

This compound serves as a pivotal intermediate in the synthesis of specialized surfactants. Its utility in surfactant chemistry primarily stems from its function as an efficient C14 alkylating agent. The tosylate group is an excellent leaving group, facilitating the attachment of the long, hydrophobic tetradecyl chain to various hydrophilic head groups. This allows for the precise molecular design of surfactants with tailored properties. The synthetic strategies often revolve around the nucleophilic substitution reaction where the tosylate is displaced by a suitable nucleophile, which then becomes part of the hydrophilic portion of the surfactant molecule.

One of the prominent applications of this compound in surfactant synthesis is in the preparation of zwitterionic surfactants, specifically those of the sulfobetaine (B10348) class. These surfactants are characterized by the presence of both a cationic and an anionic center in their hydrophilic head group, which imparts unique properties such as high water solubility, good detergency, and stability over a wide pH range.

A common synthetic route to a tetradecyl sulfobetaine surfactant involves a two-step process. The first step is the synthesis of the tertiary amine precursor, N,N-dimethyltetradecylamine. This is achieved by the reaction of this compound with dimethylamine (B145610). The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the carbon atom of the tetradecyl chain attached to the tosylate group, which is subsequently displaced.

The second step involves the quaternization of the N,N-dimethyltetradecylamine with a suitable sulfonating agent, typically 1,3-propane sultone. In this reaction, the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the sultone ring, leading to the formation of the zwitterionic sulfobetaine, N,N-dimethyl-N-tetradecyl-N-(3-sulfopropyl)ammonium betaine. This inner salt contains a quaternary ammonium cation and a sulfonate anion. The synthesis of analogous sulfobetaine surfactants by reacting tertiary amines with 1,3-propane sultone is a well-established method in surfactant chemistry. nih.govmdpi.com The alkylation of amines is a frequently employed key step in the synthesis of zwitterionic compounds. mdpi.com

The molecular design can be further diversified by reacting this compound with other nucleophiles to create different classes of surfactants. For instance, reaction with a polyethoxylated alcohol could yield a non-ionic surfactant, while reaction with a tertiary amine that also contains a hydroxyl group could lead to the formation of a cationic surfactant with enhanced water solubility. This versatility makes this compound a valuable building block for the creation of novel surfactants for a wide range of research and industrial applications.

Table of Synthesized Surfactant and Precursors

| Resulting Surfactant | Hydrophobic Precursor | Hydrophilic Precursor | Linkage Type |

| N,N-dimethyl-N-tetradecyl-N-(3-sulfopropyl)ammonium betaine | This compound | N,N-dimethyl-1,3-propanediamine | Carbon-Nitrogen |

Computational Chemistry and Theoretical Insights into Tetradecyl 4 Methylbenzenesulfonate

Molecular Modeling and Electronic Structure Calculations

Molecular modeling of Tetradecyl 4-methylbenzenesulfonate (B104242) involves the use of quantum chemical methods, such as Density Functional Theory (DFT) and other ab initio techniques, to solve the molecular Schrödinger equation. wikipedia.org These first-principles calculations allow for the determination of the molecule's optimal three-dimensional structure and the distribution of electrons within it, without reliance on experimental data.

DFT calculations are particularly well-suited for a molecule of this size, offering a balance between computational cost and accuracy. wikipedia.org Such calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This process reveals key structural parameters. The long tetradecyl chain introduces significant conformational flexibility, meaning numerous local energy minima exist. Computational exploration of this conformational space is crucial to identifying the most stable structures.

Once the geometry is optimized, a detailed analysis of the electronic structure provides insights into the molecule's chemical nature. The p-toluenesulfonate (tosylate) group is highly polarized. The sulfur atom, bonded to three oxygen atoms and a benzene (B151609) ring, is electron-deficient and thus electrophilic. Conversely, the oxygen atoms of the sulfonate group are electron-rich, with the negative charge being delocalized across them through resonance. This charge distribution is fundamental to the compound's reactivity. The tetradecyl chain, being a saturated hydrocarbon, is nonpolar and electronically neutral, contributing primarily to the molecule's steric bulk and hydrophobic character.

Table 1: Illustrative Calculated Electronic Properties of Tetradecyl 4-methylbenzenesulfonate The following data is hypothetical, based on typical results from DFT calculations (e.g., at the B3LYP/6-31G level) for analogous molecules, as specific published data for this compound is not available.*

| Atomic Center/Region | Calculated Property | Value | Significance |

| Sulfonate Group | |||

| Sulfur (S) | Mulliken Partial Charge | +1.2 to +1.5 | Highly positive charge indicates a strong electrophilic center. |

| Sulfonate Oxygens (O) | Mulliken Partial Charge | -0.7 to -0.9 each | Significant negative charge, delocalized across the three oxygens. |

| Ester Oxygen (O-Alkyl) | Mulliken Partial Charge | -0.5 to -0.6 | Electron-rich, acts as part of the leaving group. |

| Aromatic Ring | |||

| Ring Carbons | Mulliken Partial Charge | Variable (-0.2 to +0.1) | Shows electron-donating effect of the methyl group and withdrawing effect of the sulfonate. |

| Alkyl Chain | |||

| Alpha-Carbon (Cα) | Mulliken Partial Charge | +0.1 to +0.2 | Slightly electron-deficient due to the adjacent electron-withdrawing ester oxygen. |

| Terminal Methyl Carbon | Mulliken Partial Charge | -0.2 to -0.3 | Typical charge for a saturated hydrocarbon carbon. |

| Molecular Properties | |||

| Dipole Moment | 4.0 - 5.0 Debye | Indicates a highly polar molecule, dominated by the tosylate head group. |

These calculations provide a quantitative basis for understanding the molecule's reactivity and intermolecular interactions.

Reaction Pathway Analysis and Transition State Characterization in Alkyl Tosylate Reactions

This compound is an alkyl tosylate, a class of compounds widely used in organic synthesis as substrates for nucleophilic substitution reactions. The tosylate group is an excellent leaving group because its negative charge is well-stabilized by resonance. The primary reaction pathway for a primary alkyl tosylate like this is the bimolecular nucleophilic substitution (SN2) reaction.

Computational chemistry allows for a detailed examination of the SN2 reaction mechanism. By modeling the approach of a nucleophile (e.g., a halide ion) to the alpha-carbon of the tetradecyl group, chemists can map the potential energy surface of the reaction. The key point on this surface is the transition state, which represents the highest energy point along the reaction coordinate.

Locating and characterizing the transition state is a primary goal of these studies. This involves sophisticated algorithms that search for a saddle point on the energy landscape. Once found, a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the breaking of the C-O bond and the formation of the new C-Nucleophile bond). Theoretical calculations can elucidate how the transition state's structure and energy are influenced by factors like the solvent and the nature of the nucleophile. For long-chain alkyl tosylates, the bulky chain is expected to have a minimal electronic effect on the reaction but may introduce steric hindrance that can be quantified computationally.

Table 2: Key Parameters in a Computationally Characterized SN2 Transition State This table presents typical parameters for a calculated SN2 transition state of a primary alkyl tosylate with a generic nucleophile (Nu⁻).

| Parameter | Description | Typical Calculated Value | Implication |

| Activation Energy (ΔE‡) | The energy difference between the reactants and the transition state. | 15-25 kcal/mol (in solution) | Determines the reaction rate; a lower barrier means a faster reaction. |

| Nu---Cα Bond Distance | The distance between the incoming nucleophile and the alpha-carbon. | ~2.2 - 2.6 Å | Bond is partially formed in the transition state. |

| Cα---O Bond Distance | The distance between the alpha-carbon and the leaving group oxygen. | ~2.0 - 2.4 Å | Bond is partially broken, longer than a typical C-O single bond (~1.4 Å). |

| Nu---Cα---O Angle | The angle formed by the nucleophile, alpha-carbon, and leaving group. | ~180° | Confirms the characteristic backside attack of the SN2 mechanism. |

| Imaginary Frequency | The single negative frequency mode of the transition state. | -300 to -500 cm⁻¹ | Corresponds to the vibrational mode of bond breaking/formation. |

These computational analyses provide a molecular-level picture of the reaction, complementing experimental kinetic studies.

Intermolecular Interactions and Supramolecular Aggregation Behavior

The structure of this compound, with its polar tosylate head group and long, nonpolar tetradecyl tail, classifies it as an amphiphilic molecule or surfactant. This dual nature drives its tendency to self-assemble in solution and at interfaces to form organized structures known as supramolecular aggregates.

Molecular Dynamics (MD) simulations are the primary computational tool for studying these large-scale phenomena. nih.govnih.gov In MD, the motion of a large ensemble of molecules is simulated over time based on a classical mechanical force field. These force fields, such as CHARMM or GROMACS, approximate the potential energy of the system as a function of the positions of all atoms. nih.govnih.gov

Simulations of systems containing many this compound molecules and a solvent (like water) can predict their aggregation into structures such as micelles or bilayers. acs.org In an aqueous environment, the hydrophobic tetradecyl tails cluster together to minimize their contact with water, while the hydrophilic tosylate head groups remain exposed to the solvent. MD simulations can reveal the precise structure, size, and dynamics of these aggregates. They can also shed light on the fundamental intermolecular forces governing this behavior.

Table 3: Dominant Intermolecular Interactions in this compound Aggregation

| Interaction Type | Interacting Moieties | Description | Role in Aggregation |

| Hydrophobic Effect | Tetradecyl chains and Water | The tendency of nonpolar chains to be excluded from the aqueous phase. | The primary driving force for self-assembly and micelle formation. |

| Ion-Dipole | Sulfonate group and Water | Strong electrostatic attraction between the charged head group and polar water molecules. | Stabilizes the exterior of aggregates, keeping them in solution. |

| van der Waals Forces | Between adjacent Tetradecyl chains | Weak, short-range attractive forces due to temporary fluctuations in electron density. | Stabilize the core of the aggregate by holding the hydrocarbon tails together. |

| π-π Stacking | Between adjacent Benzene rings | An attractive, noncovalent interaction between aromatic rings. | Can contribute to the ordering and stability of the head groups at the aggregate surface. |

| Electrostatic Repulsion | Between adjacent Sulfonate groups | Repulsive force between the negatively charged head groups. | Opposes aggregation; influences the size, shape, and curvature of the final aggregate. |

By analyzing the trajectories from MD simulations, researchers can understand how factors like concentration and temperature influence the transition between different phases (e.g., from individual molecules to spherical micelles to cylindrical or lamellar structures), providing a molecular-level rationale for macroscopic properties. nih.govacs.org

Current Research Trends and Future Directions in Tetradecyl 4 Methylbenzenesulfonate Chemistry

Emerging Synthetic Paradigms for Alkyl Tosylates

The synthesis of Tetradecyl 4-methylbenzenesulfonate (B104242), a representative long-chain alkyl tosylate, traditionally involves the reaction of tetradecanol (B45765) with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). masterorganicchemistry.comyoutube.comyoutube.com This method serves to convert the hydroxyl group, a poor leaving group, into a tosylate group, which is an excellent leaving group for nucleophilic substitution reactions. masterorganicchemistry.com The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of tosyl chloride, followed by deprotonation of the alcohol by the base to yield the final product. youtube.com The stereochemistry at the alcohol's carbon atom is retained during this process. masterorganicchemistry.com

Modern synthetic chemistry, however, is continuously seeking more efficient, scalable, and environmentally benign methods. Research into the synthesis of alkyl tosylates has yielded several innovative approaches that move beyond the conventional use of pyridine. These emerging paradigms focus on milder conditions, reduced waste, and the use of less hazardous reagents.

One significant advancement is the development of solvent-free, solid-state reactions. An improved method for the tosylation of various alcohols, including long-chain variants, utilizes a grinding technique with potassium carbonate as a solid base. For less reactive alcohols, the addition of potassium hydroxide (B78521) has been shown to enhance the reaction rate and yield. This solvent-free approach is not only rapid and efficient but also aligns with the principles of green chemistry by eliminating the need for volatile organic solvents.

Catalytic methods have also come to the forefront. Ytterbium(III) trifluoromethanesulfonate (B1224126) has been demonstrated to be an effective catalyst for the reaction between alcohols and p-toluenesulfonic anhydride, proceeding under neutral and mild conditions. Another approach employs indium to catalyze the sulfonylation of alcohols with sulfonyl chlorides, showcasing broad substrate applicability. These catalytic systems offer the advantage of high yields and simplified product purification.

A comparison of these synthetic methods highlights the evolution towards more sustainable and efficient processes:

Interactive Data Table: Comparison of Synthetic Methods for Alkyl Tosylates

| Method | Reagents | Conditions | Key Advantages |

|---|---|---|---|

| Traditional | Alcohol, p-Toluenesulfonyl Chloride, Pyridine | Solution-based | Well-established, effective for many substrates. |

| Solid-State Grinding | Alcohol, p-Toluenesulfonyl Chloride, K2CO3/KOH | Solvent-free, grinding | Green chemistry, rapid reaction, high yields. |

| Ytterbium Catalysis | Alcohol, p-Toluenesulfonic Anhydride, Yb(OTf)3 | Neutral, mild | High yields, easy purification. |

| Indium Catalysis | Alcohol, Sulfonyl Chloride, Indium | Mild | Broad substrate scope, excellent yields. |

Novel Applications in Highly Specialized Organic Transformations

The primary utility of Tetradecyl 4-methylbenzenesulfonate in organic synthesis stems from the exceptional leaving group ability of the tosylate anion. This property makes it a valuable substrate for a wide range of nucleophilic substitution (SN2) reactions. By reacting this compound with various nucleophiles, the tetradecyl group, a C14 linear alkyl chain, can be precisely introduced into a diverse array of molecules. This is a fundamental transformation for constructing larger, more complex molecular architectures where a long lipophilic chain is desired. masterorganicchemistry.comrsc.org

Beyond classical substitution reactions, alkyl tosylates are increasingly being employed in modern transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl sulfonates have been more commonly used, the use of alkyl sulfonates, including tosylates, as electrophiles in these reactions is a growing area of research. nih.gov For instance, organocuprate reagents can react with alkyl tosylates to form new carbon-carbon bonds, providing a direct method for alkyl-alkyl coupling. nih.gov

Recent research has also demonstrated the direct reductive homo-coupling of alkyl tosylates using a dual nickel and cobalt catalytic system. This method allows for the construction of symmetrical C(sp3)–C(sp3) linkages under mild conditions, a transformation that is challenging with traditional methods. The application of this protocol to long-chain alkyl tosylates like this compound would enable the synthesis of very long-chain alkanes, which have applications in materials science and as molecular wires.

Furthermore, the development of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, has revolutionized organic synthesis. unibo.itresearchgate.net The ability to use alkyl tosylates as coupling partners in these reactions expands their synthetic utility, allowing for the formation of complex products from readily available alcohol precursors. masterorganicchemistry.comnih.gov

Integration with Sustainable Chemical Practices and Technologies

The drive towards "green chemistry" has profoundly influenced the synthesis and application of chemical compounds, and this compound is no exception. nih.govrsc.org The principles of green chemistry, such as waste prevention, use of safer solvents, and energy efficiency, are being integrated into the lifecycle of this and related compounds.

A key area of development is in the synthesis itself. As mentioned, solvent-free tosylation represents a significant step towards sustainability. Another innovative and sustainable approach is the synthesis of sulfonic acids from alkyl halides using thiourea (B124793) dioxide as a sulfur dioxide surrogate and air as the oxidant. rsc.org This method avoids hazardous reagents and operates under mild conditions, offering a greener pathway to the sulfonate precursors needed for compounds like this compound.

Furthermore, the design of chemical products that degrade into innocuous substances after their use is a core principle of green chemistry. nih.gov While this compound itself is a reactive intermediate, its long alkyl chain is a feature found in many surfactants. Research into bio-based surfactants with improved biodegradability, such as those derived from furoic acid and fatty alcohols, points towards a future where the functional properties of long-chain compounds can be achieved with a reduced environmental footprint. acs.org

Interdisciplinary Research Frontiers and Untapped Potentials

The unique properties of this compound, particularly its long alkyl chain, position it at the intersection of organic chemistry and other scientific disciplines like materials science and polymer chemistry.

In polymer chemistry, alkyl tosylates can serve as initiators for polymerization reactions or as functionalizing agents to modify the properties of existing polymers. nih.govmdpi.com For example, a hydroxyl-terminated polymer can be reacted with tosyl chloride to introduce a tosylate end-group. This functionalized polymer can then undergo substitution reactions, allowing for the attachment of other molecular fragments or the creation of block copolymers with tailored properties. nih.govresearchgate.net The tetradecyl chain of this compound could be incorporated into polymers to impart hydrophobicity or to influence their self-assembly behavior.

In the realm of materials science and nanotechnology, the formation of self-assembled monolayers (SAMs) on surfaces is a powerful technique for creating functional interfaces. northwestern.edu While alkanethiols are the most common molecules used for creating SAMs on gold and other metal surfaces, the underlying principle involves the spontaneous organization of molecules with a specific headgroup and a long alkyl tail. illinois.edursc.orgnih.gov this compound can serve as a key intermediate for synthesizing molecules designed for surface modification. For instance, the tosylate group can be substituted with a thiol or other surface-anchoring group, creating a molecule with a tetradecyl "tail" that can participate in the formation of a densely packed, ordered monolayer. Such functionalized surfaces have applications in areas ranging from corrosion protection to molecular electronics and biosensors.

The tosylate group itself has been used to functionalize complex inorganic structures like polyoxometalates (POMs). researchgate.net This demonstrates that the reactivity of the tosylate can be harnessed to create novel hybrid organic-inorganic materials, opening up possibilities for new catalysts, electronic materials, and self-assembling supramolecular structures. researchgate.net The incorporation of a long alkyl chain like the tetradecyl group onto such structures could be used to control their solubility and to direct their assembly in different media.

Q & A

Q. What are the recommended synthetic routes for Tetradecyl 4-methylbenzenesulfonate, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 4-methylbenzenesulfonyl chloride with tetradecanol in the presence of a base like triethylamine (TEA) or pyridine. The base neutralizes HCl byproducts, driving the reaction to completion. Key parameters include:

- Molar ratio : A 1:1.2 molar ratio of tetradecanol to sulfonyl chloride ensures excess sulfonyl chloride for higher conversion.

- Temperature : Reactions are performed at 0–5°C initially to control exothermicity, then warmed to room temperature.

- Solvent : Anhydrous dichloromethane or toluene minimizes side reactions.

Q. Example Protocol :

| Reagent | Quantity (mmol) | Role |

|---|---|---|

| Tetradecanol | 10.0 | Nucleophile |

| 4-Methylbenzenesulfonyl chloride | 12.0 | Electrophile |

| Triethylamine | 15.0 | Base (HCl scavenger) |

| Dichloromethane | 50 mL | Solvent |

Post-synthesis, purification via column chromatography (hexane:ethyl acetate, 9:1) or recrystallization from ethanol yields >85% purity. Monitor progress by TLC (Rf ~0.6 in hexane:ethyl acetate) . Similar protocols for cyclohexyl analogs validate this approach .

Q. What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer: Combined spectroscopic and crystallographic methods are critical:

- X-ray Crystallography : Resolve molecular geometry and confirm sulfonate ester linkage. For example, monoclinic crystal systems (space group P21/n) with lattice parameters a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å are typical for sulfonate salts . Use SHELX programs (e.g., SHELXL2018) for refinement .

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 7.2–7.8 ppm, ortho and para to sulfonate) and tetradecyl chain signals (δ 0.8–1.5 ppm).

- ¹³C NMR : Confirm sulfonate attachment via downfield-shifted aromatic carbons (δ 125–140 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+Na]⁺ ions (expected m/z ~395).

Q. Table 1: Key Crystallographic Parameters (Example)

| Parameter | Value |

|---|---|

| Space group | P21/n |

| a (Å) | 14.6392 (5) |

| b (Å) | 5.7111 (2) |

| c (Å) | 17.5295 (6) |

| Resolution (Å) | 0.75 |

Q. How can researchers determine solubility and stability for experimental design?

Methodological Answer:

- Solubility : Test in graded solvents (e.g., DMSO, ethanol, hexane) using the shake-flask method. For example, sulfonate esters are typically soluble in polar aprotic solvents (DMSO) but insoluble in water.

- Stability : Conduct accelerated degradation studies:

- Thermal : Heat at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC.

- Hydrolytic : Expose to pH 3–9 buffers; sulfonate esters hydrolyze under basic conditions (pH >10).

Use UV-Vis or NMR to track degradation products. For long-term storage, recommend anhydrous conditions at -20°C .

Advanced Research Questions

Q. How can contradictions in structural data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., rotameric equilibria in solution vs. static crystal structures). Strategies include:

- Variable-Temperature NMR : Identify coalescence temperatures for conformational exchange.

- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed conformers.

- Cross-Validation : Use complementary techniques like IR (C-SO₂ stretch ~1170 cm⁻¹) and HRMS.

For example, crystallographic data may show planar sulfonate groups, while NMR suggests flexibility; DFT can reconcile these by modeling low-energy conformers .

Q. What stereochemical considerations apply to this compound in asymmetric synthesis?

Methodological Answer: While this compound lacks inherent chirality, its sulfonate group can act as a leaving group in stereoselective reactions. For example:

- SN2 Reactions : Use chiral catalysts (e.g., Cinchona alkaloids) to induce enantioselectivity during nucleophilic substitution.

- Chiral Auxiliaries : Analogous to (S)-(+)-1-Methylpropyl derivatives, incorporate chiral centers in nucleophiles to control product configuration .

Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or optical rotation.

Q. How can computational methods predict reactivity and optimize synthesis?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., activation energy in DCM vs. toluene).

- Docking Studies : Explore interactions with enzymes (e.g., sulfatases) for biodegradation profiling.

- QSPR Models : Correlate tetradecyl chain length with logP values to predict solubility trends.

Software like Gaussian (DFT), AutoDock (molecular docking), and SHELXL (crystallography) are essential .

Q. Table 2: Computational Parameters for Reactivity Prediction

| Parameter | Value/Software |

|---|---|

| DFT Functional | B3LYP/6-31G(d,p) |

| Solvent Model | PCM (DCM) |

| Docking Program | AutoDock Vina |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.